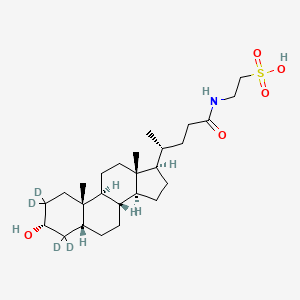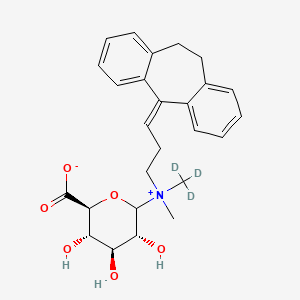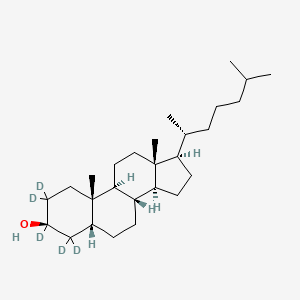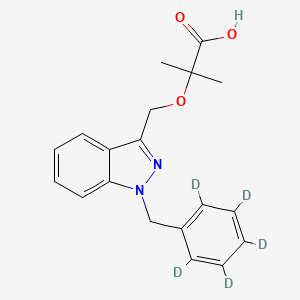
Taurolithocholic acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurolithocholic acid-d4 is a deuterium-labeled form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. The deuterium labeling allows for precise tracking and measurement in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d4 involves the deuteration of taurolithocholic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out under stringent quality control measures to ensure consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Taurolithocholic acid-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Taurolithocholic acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids.
Biology: Employed in studies involving bile acid metabolism and transport.
Medicine: Used in research related to liver diseases and cholestasis.
Industry: Utilized in the development of pharmaceuticals and diagnostic assays
Wirkmechanismus
Taurolithocholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and -7 in certain cell lines, leading to apoptosis. It also interacts with bile acid receptors and transporters, influencing bile acid metabolism and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taurocholic acid: Another taurine-conjugated bile acid with similar properties but without deuterium labeling.
Lithocholic acid: A secondary bile acid that is not conjugated with taurine.
Tauroursodeoxycholic acid: A taurine-conjugated bile acid with different biological effects.
Uniqueness
Taurolithocholic acid-d4 is unique due to its deuterium labeling, which allows for precise quantification and tracking in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of bile acids is crucial .
Eigenschaften
Molekularformel |
C26H45NO5S |
|---|---|
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2 |
InChI-Schlüssel |
QBYUNVOYXHFVKC-UUHPZZFPSA-N |
Isomerische SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)



